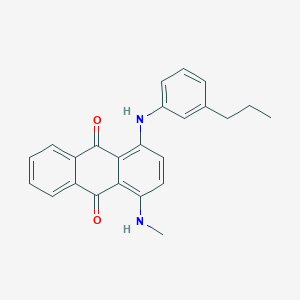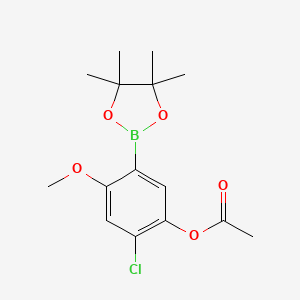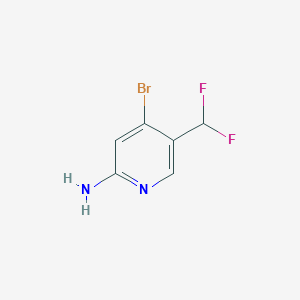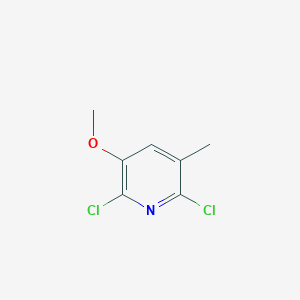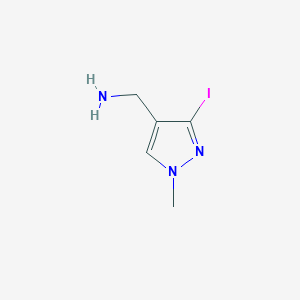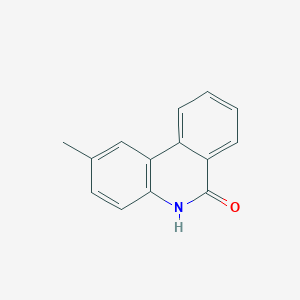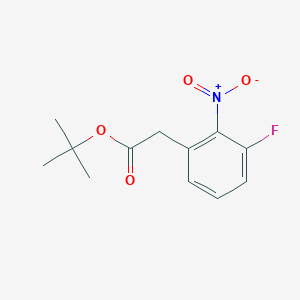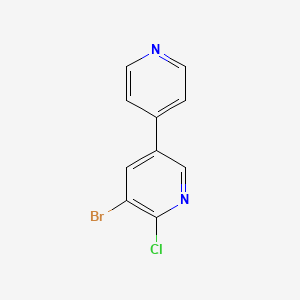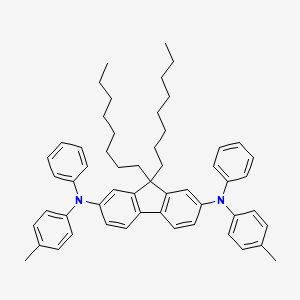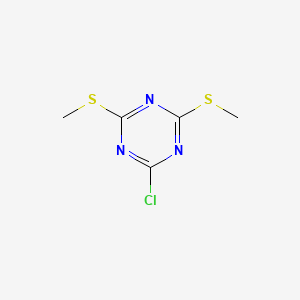
1-Amino-4-(3-methylanilino)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-4-(m-tolylamino)anthracene-9,10-dione is a derivative of anthraquinone, a class of compounds known for their diverse applications in various fields. This compound is characterized by the presence of an amino group and a m-tolylamino group attached to the anthracene-9,10-dione core. Anthraquinone derivatives are widely studied for their biological activities and industrial applications, particularly in the synthesis of dyes and pigments .
Vorbereitungsmethoden
The synthesis of 1-Amino-4-(m-tolylamino)anthracene-9,10-dione typically involves a multi-step process. One common method is the condensation reaction between 1-aminoanthraquinone and m-toluidine under acidic conditions. This reaction is usually carried out in the presence of a catalyst such as acetic acid at elevated temperatures to facilitate the formation of the desired product .
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of green chemistry principles, such as solvent-free conditions and catalyst-free reactions, has also been explored to make the synthesis more environmentally friendly .
Analyse Chemischer Reaktionen
1-Amino-4-(m-tolylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives, which are important intermediates in the synthesis of dyes and pigments.
Reduction: Reduction reactions can convert the quinone moiety back to the hydroquinone form, which can further undergo various substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Amino-4-(m-tolylamino)anthracene-9,10-dione has several scientific research applications:
Wirkmechanismus
The biological activity of 1-Amino-4-(m-tolylamino)anthracene-9,10-dione is primarily due to its ability to interact with cellular proteins and enzymes. It can inhibit the activity of topoisomerases, which are essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells .
Additionally, this compound can generate reactive oxygen species (ROS) that cause oxidative stress in cells, further contributing to its anticancer effects. The molecular targets and pathways involved in its mechanism of action include the inhibition of kinases, topoisomerases, and other enzymes critical for cell survival .
Vergleich Mit ähnlichen Verbindungen
1-Amino-4-(m-tolylamino)anthracene-9,10-dione can be compared with other anthraquinone derivatives such as:
Mitoxantrone: A well-known anticancer agent that also targets topoisomerases but has a different substitution pattern on the anthraquinone core.
1,4-Bis(p-tolylamino)anthracene-9,10-dione: Similar in structure but with two p-tolylamino groups instead of one m-tolylamino group, leading to different chemical and biological properties.
1-Hydroxy-4-(p-tolylamino)anthracene-9,10-dione: Contains a hydroxy group instead of an amino group, which affects its reactivity and applications.
The uniqueness of 1-Amino-4-(m-tolylamino)anthracene-9,10-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
60683-36-5 |
|---|---|
Molekularformel |
C21H16N2O2 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
1-amino-4-(3-methylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C21H16N2O2/c1-12-5-4-6-13(11-12)23-17-10-9-16(22)18-19(17)21(25)15-8-3-2-7-14(15)20(18)24/h2-11,23H,22H2,1H3 |
InChI-Schlüssel |
QSZYJZSAQJELID-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




